N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251594-02-1
VCID: VC4837924
InChI: InChI=1S/C22H18ClFN4O2/c1-13-4-3-5-17(23)19(13)26-18(29)11-28-12-25-20-16(10-27(2)21(20)22(28)30)14-6-8-15(24)9-7-14/h3-10,12H,11H2,1-2H3,(H,26,29)
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C
Molecular Formula: C22H18ClFN4O2
Molecular Weight: 424.86

N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide

CAS No.: 1251594-02-1

Cat. No.: VC4837924

Molecular Formula: C22H18ClFN4O2

Molecular Weight: 424.86

* For research use only. Not for human or veterinary use.

N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide - 1251594-02-1

Specification

CAS No. 1251594-02-1
Molecular Formula C22H18ClFN4O2
Molecular Weight 424.86
IUPAC Name N-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C22H18ClFN4O2/c1-13-4-3-5-17(23)19(13)26-18(29)11-28-12-25-20-16(10-27(2)21(20)22(28)30)14-6-8-15(24)9-7-14/h3-10,12H,11H2,1-2H3,(H,26,29)
Standard InChI Key LAUMAFMZHZNTJS-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₂₂H₁₈ClFN₄O₂, with a molecular weight of 424.86 g/mol. Key structural features include:

  • A pyrrolo[3,2-d]pyrimidin-4-one core, which confers rigidity and planar geometry for target binding.

  • A 7-(4-fluorophenyl) substituent, enhancing hydrophobic interactions and metabolic stability.

  • A 5-methyl group, potentially improving pharmacokinetic properties.

  • An N-(2-chloro-6-methylphenyl)acetamide side chain, contributing to steric and electronic modulation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₁₈ClFN₄O₂
Molecular Weight424.86 g/mol
IUPAC NameN-(2-chloro-6-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area89.6 Ų

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. A typical pathway includes:

  • Construction of the pyrrolo[3,2-d]pyrimidinone core via cyclization reactions, often using microwave-assisted conditions to enhance yield .

  • Introduction of the 4-fluorophenyl group at the 7-position through Suzuki-Miyaura coupling, leveraging palladium catalysts .

  • Functionalization at the 3-position with an acetamide side chain via nucleophilic substitution or amide coupling .

Key reaction conditions include the use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents and triethylamine as a base to facilitate deprotonation. Purification is typically achieved via column chromatography, with final characterization using ¹H/¹³C NMR, HRMS, and X-ray crystallography .

Mechanism of Action and Biological Activity

The compound’s biological activity is hypothesized to stem from its ability to inhibit kinase enzymes, a common trait of pyrrolopyrimidine derivatives .

Kinase Inhibition

  • RET Kinase: Structural analogs, such as pyrrolo[2,3-d]pyrimidine derivatives, exhibit nanomolar potency against RET-wt and drug-resistant mutants (e.g., RET V804M) .

  • HER2/EGFR: Similar compounds demonstrate dual inhibitory activity against HER2 and EGFR, with IC₅₀ values as low as 11 nM .

  • FAK/Pyk2: Pyrrolo pyrimidine derivatives show anti-angiogenic effects by dual inhibition of focal adhesion kinases .

Cellular and In Vivo Efficacy

  • In LC-2/ad cells (RET-driven lung cancer), related compounds induce growth inhibition (GI₅₀: 56 nM) .

  • In xenograft models, analogs like compound 2cb (a tosylate salt) achieve tumor regression (T/C: 0% at 100 mg/kg) .

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